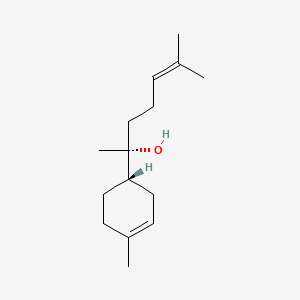

(R)-6-Methyl-2-((S)-4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-6-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZSQWQPBWRIAQ-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1)[C@@](C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301140604 | |

| Record name | rel-(αR,1S)-α,4-Dimethyl-α-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301140604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72059-10-0, 78148-59-1 | |

| Record name | rel-(αR,1S)-α,4-Dimethyl-α-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72059-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bisabolol, (-)-epi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078148591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(αR,1S)-α,4-Dimethyl-α-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301140604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-BISABOLOL, (-)-EPI- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37VB7WIC8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Oxidation of (−)-Isopulegol to (S)-Isopulegone

- Reagents and Conditions: Jones reagent (CrO3/H2SO4) oxidation of (−)-isopulegol in acetone at 0 °C to room temperature.

- Procedure: Dropwise addition of Jones reagent to an ice-cold stirred solution of (−)-isopulegol, stirring for 3 hours until complete conversion.

- Work-up: Quenching with NaHCO3, filtration, extraction with ethyl acetate, drying, and concentration.

- Yield and Purity: 53% yield of (S)-isopulegone as a colorless liquid with 99% purity by GC and 95% diastereomeric excess (de) by NMR.

- Analytical Data: Optical rotation [α]_D = –10.1° (c 2.0, CHCl3); detailed ^1H and ^13C NMR spectra confirm structure.

Stereoselective Reduction to (+)-Neoisopulegol

Several methods have been reported for the reduction of (S)-isopulegone to (+)-neoisopulegol, which is a key intermediate related to the target compound.

- Method A: Use of DIBAL-H in THF with 2-propanol as a co-reagent at 0 °C to room temperature. This method gave low conversion and no stereoselectivity.

- Method B: Use of L-Selectride in THF at −78 °C, followed by oxidation with H2O2 and NaOH at 0 °C to room temperature.

- Outcome: 84% yield of (+)-neoisopulegol with 96.7% de.

- Analytical Data: Optical rotation [α]_D = +24.5° (c 2.0, CHCl3); GC purity 99%; confirmed by ^1H and ^13C NMR.

- Method C: Enzymatic reduction using alcohol dehydrogenases (ADHs) in phosphate buffer with cofactors NAD(P)+ and glucose dehydrogenase for cofactor recycling.

- Outcome: High stereoselectivity and mild conditions; reaction at 30 °C for 24 h.

- Advantages: Environmentally friendly and high enantioselectivity.

Mitsunobu Esterification and Subsequent Hydrolysis

- Mitsunobu Reaction: Conversion of (−)-isopulegol to a p-nitrobenzoate ester using p-nitrobenzoic acid, triphenylphosphine (PPh3), and diisopropyl azodicarboxylate (DIAD) in toluene at 0 °C to room temperature.

- Yield: 87% of crude ester.

- Purification: Crystallization of triphenylphosphine oxide byproduct.

- Hydrolysis: Treatment of the ester with sodium methoxide in methanol at room temperature to afford the alcohol.

- Yield: 96% yield of the alcohol with >99% diastereomeric excess.

- Analytical Data: Optical rotation [α]_D = +25° (c 2.0, CHCl3); 97.5% purity by GC.

Summary Table of Key Preparation Steps and Outcomes

| Step | Reagents/Conditions | Yield (%) | Diastereomeric Excess (%) | Optical Rotation [α]_D (c, solvent) | Purity (GC) | Notes |

|---|---|---|---|---|---|---|

| Oxidation of (−)-isopulegol | Jones reagent, acetone, 0 °C to rt | 53 | 95 | –10.1° (2.0, CHCl3) | 99 | Formation of (S)-isopulegone |

| Reduction to (+)-neoisopulegol (Method B) | L-Selectride, THF, −78 °C to rt; H2O2, NaOH | 84 | 96.7 | +24.5° (2.0, CHCl3) | 99 | High stereoselectivity |

| Enzymatic reduction (Method C) | ADHs, NAD(P)+, glucose, phosphate buffer, 30 °C | Variable | High | Not specified | Not specified | Mild, green chemistry approach |

| Mitsunobu esterification | p-Nitrobenzoic acid, PPh3, DIAD, toluene | 87 | Not applicable | Not applicable | 91 | Intermediate ester formation |

| Ester hydrolysis | MeONa, MeOH, rt | 96 | >99 | +25° (2.0, CHCl3) | 97.5 | Final alcohol product |

Analytical and Characterization Techniques

- NMR Spectroscopy: ^1H and ^13C NMR recorded at 400–500 MHz in CDCl3, with chemical shifts referenced to residual solvent peaks.

- GC-MS: Gas chromatography coupled with mass spectrometry used to determine purity and confirm molecular weights.

- Optical Rotation: Polarimetry at 589 nm to confirm stereochemical configuration.

- Chromatography: Silica gel column chromatography for purification; TLC monitoring.

- Enzymatic Assays: Use of specific alcohol dehydrogenases for stereoselective reductions, with cofactor recycling systems.

Research Findings and Considerations

- The stereoselective preparation of the compound relies heavily on the choice of reducing agent or enzymatic catalyst to control the stereochemistry at the secondary alcohol center.

- Chemical reductions (e.g., L-Selectride) provide high yields and stereoselectivity but require low temperatures and careful handling.

- Enzymatic methods offer environmentally benign alternatives with excellent stereoselectivity, though reaction times are longer.

- Mitsunobu esterification followed by hydrolysis is an effective strategy for inversion of configuration when needed.

- Purity and stereochemical integrity are confirmed by a combination of GC, NMR, and optical rotation, ensuring reproducibility and reliability of the synthetic route.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (R)-6-Methyl-2-((S)-4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol can undergo oxidation reactions to form bisabolol oxide A and B. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can yield various hydrogenated derivatives. Catalytic hydrogenation using palladium or platinum catalysts is a typical method.

Substitution: The hydroxyl group in this compound can participate in substitution reactions, such as esterification with acyl chlorides or anhydrides to form esters.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

Reduction: Hydrogen gas, palladium or platinum catalysts, room temperature.

Substitution: Acyl chlorides, anhydrides, pyridine or other bases as catalysts.

Major Products:

Oxidation: Bisabolol oxide A and B.

Reduction: Hydrogenated bisabolol derivatives.

Substitution: Bisabolol esters.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a starting material for the synthesis of various sesquiterpenes and other complex molecules.

Biology:

- Studied for its antimicrobial properties against a range of bacteria and fungi.

- Investigated for its anti-inflammatory effects in various biological models.

Medicine:

- Utilized in formulations for skin care products due to its soothing and healing properties.

- Explored for potential therapeutic applications in treating skin disorders and infections.

Industry:

- Widely used in the cosmetic industry for its fragrance and skin-beneficial properties.

- Employed in the formulation of personal care products such as lotions, creams, and shampoos.

Wirkmechanismus

Anti-inflammatory Effects:

- (R)-6-Methyl-2-((S)-4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). It also modulates the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.

Antimicrobial Activity:

- The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. It also interferes with the synthesis of essential cellular components, inhibiting microbial growth.

Vergleich Mit ähnlichen Verbindungen

Alpha-Bisabolol: A closely related compound with similar anti-inflammatory and antimicrobial properties but differs in its stereochemistry.

Bisabolol Oxide A and B: Oxidized derivatives of (R)-6-Methyl-2-((S)-4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol with enhanced stability and similar biological activities.

Nerolidol: A precursor in the synthesis of this compound, also possessing antimicrobial and anti-inflammatory properties.

Uniqueness:

- This compound is unique due to its specific stereochemistry, which imparts distinct biological activities and makes it particularly effective in certain applications compared to its isomers and derivatives.

Biologische Aktivität

(R)-6-Methyl-2-((S)-4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol, a naturally occurring sesquiterpene alcohol, is primarily found in the essential oils of various plants, notably chamomile. This compound is recognized for its diverse biological activities, including anti-inflammatory and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Chemical Formula: C15H26O

Molecular Weight: 222.37 g/mol

IUPAC Name: (2R)-6-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol

CAS Number: 38142-56-2

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). Additionally, it modulates the activity of nuclear factor-kappa B (NF-kB), a critical regulator in inflammatory processes .

Mechanism of Action:

- Inhibition of COX Enzymes: Reduces prostaglandin synthesis.

- Modulation of NF-kB: Alters the expression of various inflammatory mediators.

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties against a range of bacteria and fungi. It disrupts cell membrane integrity, leading to cell lysis and death. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 200 µg/mL |

| Candida albicans | 100 µg/mL |

Data derived from various studies on the antimicrobial properties of sesquiterpenes .

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on mice demonstrated that administration of this compound significantly reduced paw swelling induced by carrageenan, indicating its potential as an anti-inflammatory agent. The compound was administered at varying doses, showing a dose-dependent response in inflammation reduction.

Case Study 2: Antimicrobial Activity Against MRSA

In vitro studies have shown that this compound exhibits strong activity against methicillin-resistant Staphylococcus aureus (MRSA). The study reported that the compound's efficacy was comparable to standard antibiotics, suggesting its potential application in treating resistant bacterial infections .

Q & A

Basic: What spectroscopic methods are most effective for characterizing the stereochemistry of (R)-6-Methyl-2-((S)-4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol?

Answer:

Key techniques include:

- 1H-NMR and 13C-NMR : To resolve stereochemical environments. For example, in analogous compounds, methoxy and methyl groups show distinct splitting patterns (e.g., 1.65 ppm for methyl groups on cyclohexene rings) .

- ESI-MS : Confirms molecular weight and fragmentation patterns (e.g., M+H−H2O peaks at m/z 231 or 261 in related structures) .

- Chiral GC or HPLC : For enantiomeric purity assessment, as demonstrated in gas chromatography studies using HP-5MS columns .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

Stereoselective synthesis often involves:

- Grignard or Organometallic Additions : To construct the cyclohexenyl moiety. For example, MgCO3 in ethanol under reflux can mediate cyclization .

- Chiral Auxiliaries or Catalysts : To control the (R) and (S) configurations. Similar syntheses use NaOH or AcOH for stereochemical resolution .

- Protection/Deprotection Strategies : For hydroxyl groups, as seen in the synthesis of structurally related terpenoids .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or GC retention times)?

Answer:

- Repetition Under Controlled Conditions : Ensure anhydrous solvents and inert atmospheres to avoid side reactions .

- Orthogonal Techniques : Combine NMR with X-ray crystallography (if crystals are obtainable) or IR spectroscopy to cross-validate functional groups .

- Isomer-Specific Analysis : Use chiral columns in GC/HPLC to detect trace stereoisomers, which may explain anomalous retention times .

Advanced: What computational methods aid in predicting the compound’s reactivity or stability?

Answer:

- DFT Calculations : To model transition states for hydroxyl group reactions (e.g., oxidation or esterification) .

- Molecular Dynamics Simulations : Study conformational flexibility of the cyclohexene ring under varying solvent conditions .

- Docking Studies : If investigating biological activity, model interactions with enzymes like cytochrome P450, leveraging homology models from vitamin D3 biosynthesis pathways .

Basic: What are the stability considerations for storing this compound?

Answer:

- Temperature and Light : Store at –20°C in amber vials to prevent UV-induced degradation, as seen in compounds with conjugated dienes .

- Moisture Control : Use desiccants to avoid hydrolysis of the hydroxyl group, which can lead to ketone formation .

Advanced: How does the stereochemistry of the cyclohexene ring influence biological activity in related compounds?

Answer:

- Enzyme Binding Specificity : The (S)-4-methylcyclohex-3-en-1-yl group may sterically hinder or promote binding to receptors (e.g., vitamin D receptor analogs) .

- Metabolic Stability : (R)-configured alcohols often exhibit slower oxidation rates in hepatic assays compared to (S)-isomers .

Basic: What strategies are used to confirm enantiomeric purity post-synthesis?

Answer:

- Chiral Derivatization : React with Mosher’s acid chloride to produce diastereomers separable via standard HPLC .

- Optical Rotation Comparison : Match experimental [α]D values with literature data for stereoisomeric standards .

Advanced: How can researchers optimize reaction yields while maintaining stereochemical fidelity?

Answer:

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., reflux vs. low temp) to favor desired intermediates .

- Catalyst Screening : Test chiral ligands like BINAP or Salen complexes to enhance enantioselectivity in key bond-forming steps .

Basic: What biological pathways or enzymes are associated with structurally similar compounds?

Answer:

- Vitamin D3 Biosynthesis : Analogous secosteroids are synthesized via UV-induced cleavage of 7-dehydrocholesterol .

- Terpenoid Metabolism : Cyclohexenyl derivatives often interact with squalene synthase or lanosterol cyclase in sterol biosynthesis .

Advanced: What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.